molecular formula C17H22F3NO4 B8769348 tert-Butyl 4-hydroxy-4-(4-(trifluoromethoxy)phenyl)piperidine-1-carboxylate

tert-Butyl 4-hydroxy-4-(4-(trifluoromethoxy)phenyl)piperidine-1-carboxylate

Cat. No.: B8769348
M. Wt: 361.4 g/mol
InChI Key: OCHAKDUXQBVGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-hydroxy-4-(4-(trifluoromethoxy)phenyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H22F3NO4 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H22F3NO4

Molecular Weight

361.4 g/mol

IUPAC Name

tert-butyl 4-hydroxy-4-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H22F3NO4/c1-15(2,3)25-14(22)21-10-8-16(23,9-11-21)12-4-6-13(7-5-12)24-17(18,19)20/h4-7,23H,8-11H2,1-3H3

InChI Key

OCHAKDUXQBVGPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)OC(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-trifluoromethoxy bromobenzene (2.41 g, 10 mmol) was dissolved in dry tetrahydrofuran (30 mL), cooled to −78° C., to which slowly added dropwise n-butyllithium (1.6M n-hexane solution, 6.5 mL), kept the temperature below −70° C. during the dropwise adding procedure, after adding, kept stirring this system for 20 min, added 4-carbonyl piperidine-1-formic acid tert-butyl ester (1.99 g, 10 mmol) in tetrahydrofuran solution, kept the temperature below −70° C. during the dropwise adding procedure, after adding, the temperature can be increased to room temperature while stirring for 15 h. After the reaction was finished, added saturated ammonium chloride aqueous solution to quench reaction, partitioned, organic phases were washed by saturated saline, followed by anhydrous sodium sulphate drying, concentration, column chromatography (PE: EA=15:1) to give 1.6 g light yellow gel-like substance, yield: 40%.
Quantity
2.41 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
4-carbonyl piperidine-1-formic acid tert-butyl ester
Quantity
1.99 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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